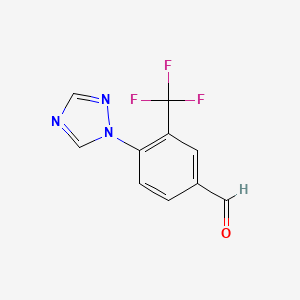
(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol
説明
(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol, also known as FPOP, is a chemical compound that has been widely used in scientific research. It is a derivative of pyrrolidine and has a fluorine atom attached to the propyl group. FPOP has been studied extensively due to its unique properties, which make it an attractive tool for investigating protein structure and function.
作用機序
(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol works by reacting with amino acid residues within a protein. The fluorine atom on the propyl group of this compound is highly reactive and can form covalent bonds with amino acid residues such as tyrosine, histidine, and cysteine. This covalent modification can provide information about the structure and dynamics of the protein.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is generally considered safe to handle in the laboratory.
実験室実験の利点と制限
One of the main advantages of (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol is its ability to selectively modify amino acid residues within a protein. This allows researchers to study specific regions of a protein and gain insight into its structure and function. This compound is also relatively easy to use and does not require specialized equipment.
One limitation of this compound is that it can only modify amino acid residues that are accessible to the solvent. This means that some regions of a protein may not be amenable to this compound modification. Additionally, this compound can only provide information about protein structure and dynamics at a single time point, so researchers may need to use other techniques to study changes over time.
将来の方向性
There are many potential future directions for research involving (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol. One area of interest is the development of new methods for using this compound to study protein structure and function. Researchers are also exploring the use of this compound in combination with other techniques, such as mass spectrometry, to gain a more comprehensive understanding of protein structure and dynamics.
Another area of interest is the use of this compound in drug discovery. This compound can be used to screen potential drug candidates for their ability to bind to specific regions of a protein, which could help accelerate the drug discovery process.
Overall, this compound is a valuable tool for investigating protein structure and function, and its potential applications in scientific research are numerous.
科学的研究の応用
(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol has been used in a variety of scientific research applications, particularly in the field of protein structure and function. It is used to probe protein structure and dynamics by covalently modifying amino acid residues within the protein. This compound is particularly useful for studying protein-protein interactions, protein folding, and conformational changes.
特性
IUPAC Name |
(3S)-1-(3-fluoropropyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSJNYSAZLPSBQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






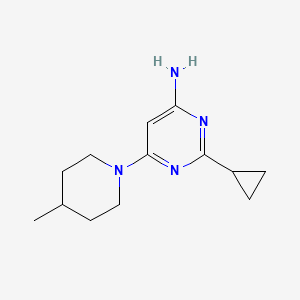
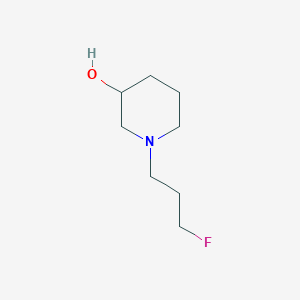

![2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B1471641.png)
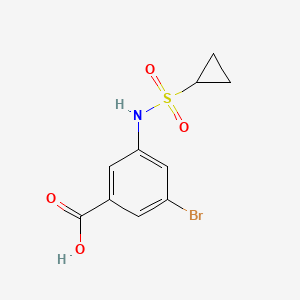
![(hexan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1471645.png)
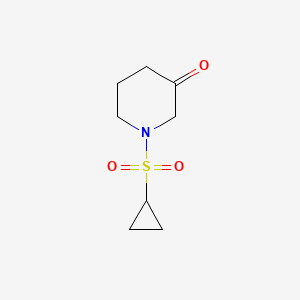
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-propylpentan-1-one](/img/structure/B1471647.png)
